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molecular formula C9H12N2O3 B1463268 N,6-dimethoxy-N-methylnicotinamide CAS No. 858600-08-5

N,6-dimethoxy-N-methylnicotinamide

Cat. No. B1463268
M. Wt: 196.2 g/mol
InChI Key: FXRFUGVOCUTLRY-UHFFFAOYSA-N
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Patent
US08765730B2

Procedure details

In analogy to example 158, step 3, 6-methoxynicotinic acid was reacted with N,O-dimethylhydroxylamine hydrochloride and 1,1′-carbonyldiimidazole to give the title compound as a colorless oil, MS (ESI+): m/z=197.3 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[CH:5][N:4]=1.Cl.[CH3:13][NH:14][O:15][CH3:16].C(N1C=CN=C1)(N1C=CN=C1)=O>>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([N:14]([O:15][CH3:16])[CH3:13])=[O:9])=[CH:5][N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=NC=C(C(=O)O)C=C1
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=C(C(=O)N(C)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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